molecular formula C15H13Cl2N3OS B298175 [(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea

[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea

Cat. No. B298175
M. Wt: 354.3 g/mol
InChI Key: PVRZIJHIKMTSQL-UFWORHAWSA-N
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Description

Thiourea derivatives are a class of compounds that have been extensively studied due to their diverse biological activities. Among these derivatives, [(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea, also known as CPTU, has gained attention for its potential pharmacological applications.

Mechanism of Action

The mechanism of action of [(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea is not fully understood. However, studies suggest that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound also inhibits the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces DNA damage and inhibits cell proliferation. In bacteria, this compound disrupts the cell membrane, leading to cell death. This compound also exhibits antioxidant activity, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea in lab experiments is its potent biological activity. This compound has been shown to exhibit anticancer, antimicrobial, and antioxidant activities, making it a promising compound for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on [(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound in cancer cells and bacteria. Additionally, this compound could be studied for its potential use in combination therapy with other anticancer or antimicrobial agents. Finally, the potential use of this compound as an antioxidant in various disease conditions could also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential pharmacological applications. Its potent biological activity, including anticancer, antimicrobial, and antioxidant activities, makes it a promising compound for further research. However, more studies are needed to fully understand the mechanism of action of this compound and to develop analogs with improved solubility and potency.

Synthesis Methods

[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea can be synthesized through a simple reaction between 5-chloro-2-hydroxybenzaldehyde and 3-chloroaniline in the presence of thiourea. The reaction is carried out in ethanol under reflux conditions, and the product is obtained after filtration and recrystallization.

Scientific Research Applications

[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea has been studied for its potential anticancer, antimicrobial, and antioxidant activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to possess antioxidant activity, which can help protect cells from oxidative stress.

properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C15H13Cl2N3OS/c16-12-3-1-2-10(6-12)9-21-14-5-4-13(17)7-11(14)8-19-20-15(18)22/h1-8H,9H2,(H3,18,20,22)/b19-8+

InChI Key

PVRZIJHIKMTSQL-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)/C=N/NC(=S)N

SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=NNC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=NNC(=S)N

Origin of Product

United States

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